molecular formula C35H48N4O6 B12362758 tert-Butyl ((S)-1-(((S)-1-((S)-7-hydroxy-3-(((R)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-1-oxopropan-2-yl)(methyl)carbamate

tert-Butyl ((S)-1-(((S)-1-((S)-7-hydroxy-3-(((R)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-1-oxopropan-2-yl)(methyl)carbamate

Cat. No.: B12362758
M. Wt: 620.8 g/mol
InChI Key: CVUVTSQOXRCSHR-MHTDFPPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TD1092 intermediate-1: is a chemical compound that serves as an intermediate in the synthesis of TD1092, a pan-inhibitor of apoptosis proteins (IAP). This compound is primarily used in scientific research, particularly in the development of antibody-drug conjugates (ADC) and other related molecules .

Chemical Reactions Analysis

TD1092 intermediate-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

TD1092 intermediate-1 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of TD1092 intermediate-1 involves the degradation of apoptosis proteins such as cIAP1, cIAP2, and XIAP. This degradation is mediated through the activation of caspase 3/7, leading to apoptosis in cancer cells. Additionally, TD1092 intermediate-1 inhibits the TNFα-mediated NF-κB pathway and reduces the phosphorylation of IKK, IkBα, p65, and p38 .

Comparison with Similar Compounds

TD1092 intermediate-1 is unique in its ability to degrade multiple apoptosis proteins and inhibit key signaling pathways. Similar compounds include:

Properties

Molecular Formula

C35H48N4O6

Molecular Weight

620.8 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[(2S)-1-[(3S)-7-hydroxy-3-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C35H48N4O6/c1-21(38(8)33(44)45-35(5,6)7)30(41)37-29(34(2,3)4)32(43)39-20-24-18-25(40)17-16-23(24)19-28(39)31(42)36-27-15-11-13-22-12-9-10-14-26(22)27/h9-10,12,14,16-18,21,27-29,40H,11,13,15,19-20H2,1-8H3,(H,36,42)(H,37,41)/t21-,27+,28-,29+/m0/s1

InChI Key

CVUVTSQOXRCSHR-MHTDFPPDSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](C(=O)N1CC2=C(C[C@H]1C(=O)N[C@@H]3CCCC4=CC=CC=C34)C=CC(=C2)O)C(C)(C)C)N(C)C(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)NC(C(=O)N1CC2=C(CC1C(=O)NC3CCCC4=CC=CC=C34)C=CC(=C2)O)C(C)(C)C)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

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